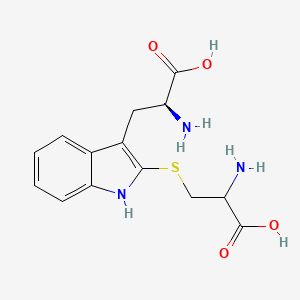
2-((2-Amino-2-carboxyethyl)thio)tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Amino-2-carboxyethyl)thio)tryptophan is a derivative of tryptophan, an essential amino acid This compound features a unique structure where a thioether linkage connects the tryptophan moiety to a cysteine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-2-carboxyethyl)thio)tryptophan typically involves the reaction of tryptophan with a cysteine derivative under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioether bond. The reaction is usually carried out in an aqueous medium at a controlled pH to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic synthesis, where specific enzymes catalyze the formation of the thioether bond. This method is advantageous due to its specificity and mild reaction conditions, which are suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-((2-Amino-2-carboxyethyl)thio)tryptophan can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds, which are crucial in protein folding and stability.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various acylating or alkylating agents under controlled pH conditions.
Major Products Formed
Oxidation: Disulfide-linked dimers.
Reduction: Free thiol derivatives.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
2-((2-Amino-2-carboxyethyl)thio)tryptophan has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized biomaterials.
Mechanism of Action
The mechanism of action of 2-((2-Amino-2-carboxyethyl)thio)tryptophan involves its interaction with various molecular targets, primarily proteins. The thioether linkage can influence protein folding and stability, affecting the protein’s function. This compound can also participate in redox reactions, impacting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Tryptophan: The parent amino acid, essential for protein synthesis.
Cysteine: Another amino acid with a thiol group, involved in redox reactions.
Selenocysteine: Similar to cysteine but contains selenium, known for its role in antioxidant enzymes.
Uniqueness
2-((2-Amino-2-carboxyethyl)thio)tryptophan is unique due to its combined features of tryptophan and cysteine, allowing it to participate in a broader range of biochemical reactions. Its thioether linkage provides additional stability and reactivity compared to its parent compounds .
Properties
CAS No. |
550-94-7 |
|---|---|
Molecular Formula |
C14H17N3O4S |
Molecular Weight |
323.37 g/mol |
IUPAC Name |
(2S)-2-amino-3-[2-(2-amino-2-carboxyethyl)sulfanyl-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C14H17N3O4S/c15-9(13(18)19)5-8-7-3-1-2-4-11(7)17-12(8)22-6-10(16)14(20)21/h1-4,9-10,17H,5-6,15-16H2,(H,18,19)(H,20,21)/t9-,10?/m0/s1 |
InChI Key |
MGVCAXMLCYZGFI-RGURZIINSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(N2)SCC(C(=O)O)N)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)SCC(C(=O)O)N)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


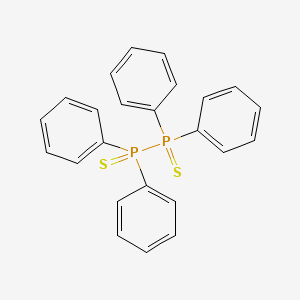
![Benzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B14748729.png)
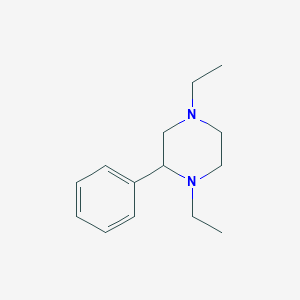
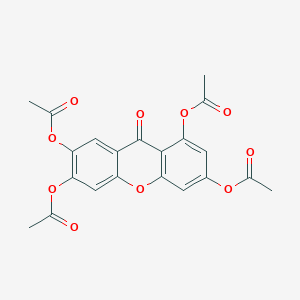
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B14748755.png)
![2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B14748758.png)

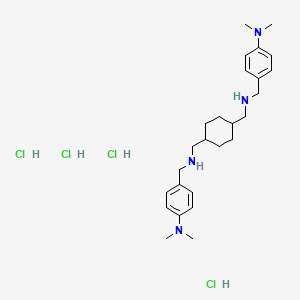
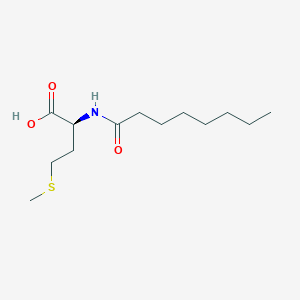
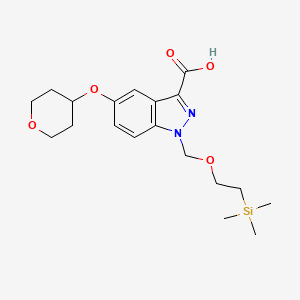
![1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14748783.png)
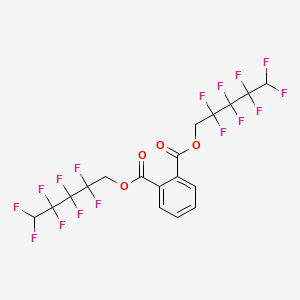

![7,7-Difluorobicyclo[4.1.0]heptane](/img/structure/B14748807.png)
